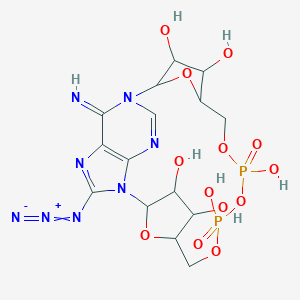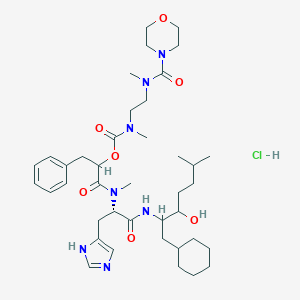
8-Azido-cyclic Adenosine Diphosphate-ribose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Azido-cyclic Adenosine Diphosphate-ribose (8N3-cADPR) is a naturally-occurring metabolite of NAD+ . It is as effective as inositol trisphosphate in mobilizing intracellular Ca2+ . It is an antagonist of cADPR since it does not induce Ca2+ release from egg microsomes but inhibits the ability of cADPR to do so .
Synthesis Analysis
8-Azido-cyclic Adenosine Diphosphate-ribose is synthesized by ADP-ribosyl cyclases from nicotinamide adenine dinucleotide . The main ADP-ribosyl cyclase in mammals is CD38 . A series of analogs modified at the 8-position of the adenine group were synthesized for the investigation of the relationship between the structure .Molecular Structure Analysis
The molecular structure of 8-Azido-cyclic Adenosine Diphosphate-ribose is characterized by important NMR peaks and their correlated positions in the chemical structure .Chemical Reactions Analysis
Cyclic ADP ribose isomers are signaling molecules produced by bacterial and plant Toll/interleukin-1 receptor (TIR) domains via nicotinamide adenine dinucleotide (oxidized form) (NAD+) hydrolysis . Upon phage infection, ThsB (a TIR-domain protein) cleaves NAD+ and produces a cADPR isomer, which activates ThsA-mediated killing of the infected cell, thus protecting the bacterial population .Physical And Chemical Properties Analysis
8-Azido-cyclic Adenosine Diphosphate-ribose has a molecular weight of 582.31 g/mol . It is a lyophilized powder with an assay of ≥95% (HPLC) and is stored at a temperature of −20°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Modification
A study by Wagner, Guse, and Potter (2005) presents a concise synthesis of new analogues of cyclic adenosine 5'-diphosphate ribose (cADPR), including 8-azido cyclic ADPR. This synthesis demonstrates the feasibility of structurally modifying cADPR to enhance its stability and provide direct modification at the 8 position, facilitating the exploration of its biological applications. The enhanced stability and structural versatility of these analogues make them valuable tools for investigating cADPR's role in cellular signaling, especially in contexts like Ca2+ release in T-lymphocytes where analogues induced comparable effects to natural cADPR (Wagner, Guse, & Potter, 2005).
Chemical Biology Tools
In the realm of chemical biology, the development of cADPR analogues, including 8-azido variants, has been pivotal. For instance, Watt, Thomas, and Potter (2018) discuss how synthetic cADPR analogues can form distinct macrocyclic conformers, which has significant implications for designing cADPR receptor agonists or antagonists. These findings underscore the importance of conformational analysis in the development of synthetic analogues as tools for probing the biological functions of cADPR, especially in calcium signaling pathways (Watt, Thomas, & Potter, 2018).
Zukünftige Richtungen
Future research could focus on the role and mechanism of the CD38/Cyclic adenosine diphosphate ribose (cADPR)/Ca2+ signaling pathway in various cellular processes . Additionally, the trend of improved inhibition upon 8-H → 8-Br → 8-NH2 substitution mimics that which was observed for the cIDPR series .
Eigenschaften
IUPAC Name |
18-azido-8,10-dihydroxy-24-imino-8,10-dioxo-7,9,11,25,26-pentaoxa-1,17,19,22-tetraza-8λ5,10λ5-diphosphapentacyclo[18.3.1.12,5.113,16.017,21]hexacosa-18,20,22-triene-3,4,14,15-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N8O13P2/c16-11-6-12-18-3-22(11)13-9(26)7(24)4(34-13)1-32-37(28,29)36-38(30,31)33-2-5-8(25)10(27)14(35-5)23(12)15(19-6)20-21-17/h3-5,7-10,13-14,16,24-27H,1-2H2,(H,28,29)(H,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHUHBAMNOPLCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(C3=N)N=C(N4C5C(C(C(O5)COP(=O)(OP(=O)(O1)O)O)O)O)N=[N+]=[N-])O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N8O13P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Azido-cyclic adenosine diphosphate ribose | |
CAS RN |
150424-94-5 |
Source


|
| Record name | 8-Azido-cyclic adenosine diphosphate ribose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150424945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














